Calciumnaphthenat

Übersicht

Beschreibung

Calcium naphthenate is a chemical compound formed by the reaction of calcium ions with naphthenic acids. Naphthenic acids are a diverse group of saturated mono- and polycyclic carboxylic acids found in crude oil. Calcium naphthenate is known for its role in causing operational challenges in the petroleum industry, particularly in the formation of deposits that can lead to equipment fouling and flow assurance issues .

Wissenschaftliche Forschungsanwendungen

Calcium naphthenate has several applications in scientific research and industry:

Petroleum Industry: It is studied for its role in causing operational challenges such as equipment fouling and flow assurance issues. .

Environmental Science: Calcium naphthenate is investigated for its environmental impact, particularly in terms of its toxicity and biodegradability.

Material Science: It is used in the synthesis of metal-organic frameworks and other advanced materials.

Analytical Chemistry: Calcium naphthenate is used as a standard in various analytical techniques to study the composition and properties of naphthenic acids

Wirkmechanismus

Target of Action

Calcium naphthenate primarily targets the separation processes in oilfield facilities. These facilities are critical for the separation of hydrocarbons from produced water, ensuring flow assurance, product quality, and environmental compliance . The formation of calcium naphthenate, which acts as an emulsion stabilizer and equipment fouler, can negatively impact the performance and integrity of these processes and facilities .

Mode of Action

Calcium naphthenate forms when naphthenic acids, which occur naturally in crude oil, react with metal ions in the formation of water to produce organic salts . This process typically occurs as the reservoir fluid is depressurized during normal production . The rupture of the interfacial film promotes further reactions at the interface if metal cations are present, shifting the equilibrium position towards the formation of more calcium naphthenate .

Biochemical Pathways

The formation of calcium naphthenate is a result of complex biochemical pathways involving the interaction of naphthenic acids with metal ions. These pathways are influenced by various factors, including the acidity of the reservoirs and the presence of metal cations .

Pharmacokinetics

It’s known that the formation of calcium naphthenate can be influenced by the depressurization of the reservoir fluid during production .

Result of Action

The formation of calcium naphthenate results in the deposition of these organic salts at the oil-water interface during separation processes . These deposits can cause significant operational challenges, including equipment fouling and emulsion stabilization, which can negatively impact the performance of oilfield facilities .

Action Environment

The formation and deposition of calcium naphthenate are influenced by various environmental factors. For instance, more acidic reservoirs are prone to calcium naphthenate formation . Additionally, the presence of metal cations in the formation water can promote the formation of calcium naphthenate . Therefore, the action, efficacy, and stability of calcium naphthenate are significantly influenced by these environmental factors .

Biochemische Analyse

Biochemical Properties

Calcium naphthenate plays a role in various biochemical reactions, particularly those involving metal ion interactions. It interacts with enzymes such as lipases and esterases, which can hydrolyze the ester bonds in naphthenic acids. Additionally, calcium naphthenate can bind to proteins and other biomolecules, altering their structure and function. These interactions are primarily driven by the calcium ions, which can form coordination complexes with the carboxylate groups of naphthenic acids .

Cellular Effects

Calcium naphthenate affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of calcium-dependent enzymes and receptors. For instance, calcium naphthenate can activate protein kinase C, which plays a crucial role in cell proliferation and differentiation. Additionally, calcium naphthenate can impact gene expression by altering the activity of transcription factors that are sensitive to calcium levels. These effects can lead to changes in cellular metabolism, including alterations in energy production and lipid metabolism .

Molecular Mechanism

The molecular mechanism of calcium naphthenate involves its ability to bind to biomolecules and modulate their activity. Calcium naphthenate can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, calcium naphthenate can inhibit the activity of phosphatases by binding to their catalytic sites, preventing the dephosphorylation of target proteins. Additionally, calcium naphthenate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium naphthenate can change over time due to its stability and degradation. Calcium naphthenate is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to calcium naphthenate can result in persistent alterations in cellular function, including changes in cell signaling and metabolism. These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of calcium naphthenate vary with different dosages in animal models. At low doses, calcium naphthenate can have beneficial effects on cellular function by modulating calcium-dependent processes. At high doses, calcium naphthenate can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where the impact of calcium naphthenate becomes more pronounced at higher concentrations .

Metabolic Pathways

Calcium naphthenate is involved in several metabolic pathways, particularly those related to lipid metabolism. It can interact with enzymes such as lipases and esterases, influencing the hydrolysis of lipids and the production of fatty acids. Additionally, calcium naphthenate can affect metabolic flux by altering the activity of key enzymes in metabolic pathways. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Calcium naphthenate is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. Calcium naphthenate can also accumulate in specific tissues, depending on its affinity for certain biomolecules and cellular structures. These interactions can influence its localization and activity within the body .

Subcellular Localization

The subcellular localization of calcium naphthenate is influenced by its interactions with targeting signals and post-translational modifications. Calcium naphthenate can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function. These localization patterns are critical for understanding the biochemical activity of calcium naphthenate and its role in cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium naphthenate is typically synthesized by reacting naphthenic acids with calcium hydroxide or calcium carbonate. The reaction is carried out in an organic solvent, such as toluene or xylene, under controlled temperature and pressure conditions. The general reaction can be represented as:

R-COOH+Ca(OH)2→R-COO-Ca-OOC-R+H2O

where R-COOH represents naphthenic acid.

Industrial Production Methods: In industrial settings, calcium naphthenate is produced during the refining of crude oil. The presence of naphthenic acids in crude oil leads to the formation of calcium naphthenate when the oil comes into contact with calcium ions, typically from produced water or other sources. The formation of calcium naphthenate can be mitigated by using inhibitors or by adjusting the pH and ionic strength of the system .

Analyse Chemischer Reaktionen

Types of Reactions: Calcium naphthenate primarily undergoes complexation reactions with metal ions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Calcium naphthenate can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions are less common but can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions can occur with other metal ions, leading to the formation of different metal naphthenates.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of calcium naphthenate can lead to the formation of various oxidized derivatives of naphthenic acids .

Vergleich Mit ähnlichen Verbindungen

Calcium naphthenate can be compared with other metal naphthenates, such as:

- Aluminum naphthenate

- Barium naphthenate

- Cobalt naphthenate

- Copper naphthenate

- Iron naphthenate

- Magnesium naphthenate

- Zinc naphthenate

Uniqueness: Calcium naphthenate is unique due to its high tendency to form solid deposits, which can cause significant operational challenges in the petroleum industry. This is in contrast to other metal naphthenates, which may not form such deposits as readily. The specific structure and properties of naphthenic acids, particularly the presence of multiple carboxylic acid groups, contribute to the unique behavior of calcium naphthenate .

Eigenschaften

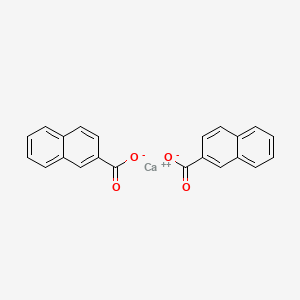

IUPAC Name |

calcium;naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H8O2.Ca/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVLGPGMWVYUQI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61789-36-4 | |

| Record name | Naphthenic acids, calcium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, calcium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

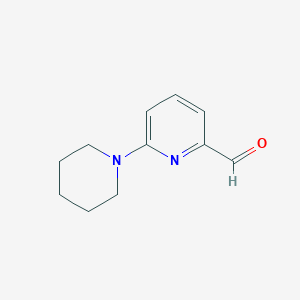

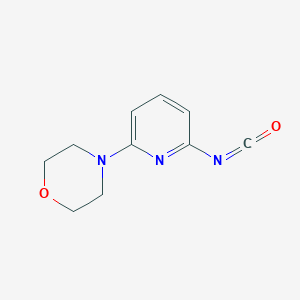

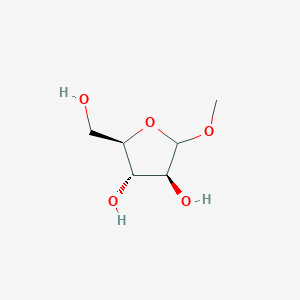

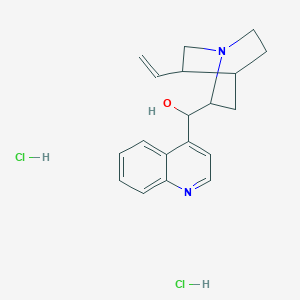

Feasible Synthetic Routes

Q1: How does calcium naphthenate form and what problems does it cause?

A1: Calcium naphthenate forms through the interaction of naphthenic acids present in crude oil with calcium ions (Ca2+) found in produced water. [, ] This reaction is favored at a pH above 6.5, often encountered during oil extraction due to pressure changes. [] The resulting calcium naphthenate is insoluble in both oil and water, leading to its deposition as a sticky, hard scale. [] This deposition poses severe operational challenges, including:

- Plugging: Calcium naphthenate can clog pipelines, valves, and processing equipment. []

- Emulsions: The compound can stabilize emulsions of oil and water, hindering separation processes. []

- Corrosion: Naphthenic acids contribute to corrosion in refinery equipment. []

Q2: What is the chemical structure of calcium naphthenate?

A2: Calcium naphthenate doesn't have a single, well-defined chemical structure. It's a complex mixture of calcium salts formed from various naphthenic acids. Naphthenic acids themselves are a diverse group of carboxylic acids with the general formula CnH2n+zO2, where n represents the number of carbon atoms and z is a negative even integer that indicates the hydrogen deficiency due to ring structures. []

Q3: Are there specific naphthenic acids particularly prone to forming troublesome calcium naphthenates?

A3: Yes, research indicates that tetraprotic naphthenic acids, specifically a group referred to as ARN acids with a molecular weight above 1200 Daltons, are major culprits in calcium naphthenate deposition. [, ] These ARN acids, often having a C80 hydrocarbon skeleton, are highly surface-active and readily react with calcium ions at the oil-water interface. [, ]

Q4: How is calcium naphthenate analyzed?

A4: Identifying and characterizing calcium naphthenate often involves a combination of techniques:

- Infrared Spectroscopy (FTIR): Helps identify characteristic functional groups like carboxylates present in naphthenates. []

- Mass Spectrometry (MS): Provides detailed information on the molecular weight and structure of the naphthenic acid components, particularly with techniques like Electrospray Ionization FT-ICR MS. [, ]

- High-Temperature Gas Chromatography (HTGC): Separates and identifies the individual naphthenic acid components based on their volatility. []

Q5: Does the stability of calcium naphthenate vary under different conditions?

A5: Yes, the stability and behavior of calcium naphthenate are influenced by various factors, including:

- pH: Higher pH values (above 6.5) promote calcium naphthenate formation. []

- Temperature: Calcium naphthenate deposition can be exacerbated by temperature changes. []

- Water Cut: The percentage of water present in the oil production system influences deposition. []

- Presence of Other Ions: The presence of other divalent cations like magnesium (Mg2+) can influence calcium naphthenate formation. []

Q6: How can calcium naphthenate deposition be prevented or mitigated?

A6: Several strategies are employed to address calcium naphthenate issues:

- Chemical Inhibition: Specific chemicals can interfere with the formation or adherence of calcium naphthenate. [] These inhibitors can include:

- pH Control: Maintaining the pH of produced water below the critical threshold can prevent or reduce precipitation. []

- Mechanical Removal: Physical methods, such as pigging or hydrojetting, can be used to remove existing deposits from pipelines. []

Q7: What are current research focuses related to calcium naphthenate?

A7: Ongoing research aims to:

- Improve prediction models: Develop more accurate models to predict the risk and severity of calcium naphthenate deposition based on crude oil composition and production conditions. [, ]

- Design more effective inhibitors: Synthesize and test novel chemical inhibitors with improved performance, lower toxicity, and reduced environmental impact. []

- Understand deposition mechanisms: Gain a deeper understanding of the interfacial phenomena governing calcium naphthenate formation and growth to develop targeted mitigation strategies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Iodobenzo[d][1,3]dioxole](/img/structure/B1591886.png)